![molecular formula C16H18N4O2 B3016019 N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034332-80-2](/img/structure/B3016019.png)
N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies. In
Scientific Research Applications
Cancer Therapeutics: Protein Kinase B (Akt) Inhibition
This compound has been identified as a potent inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival pathways. Akt signaling is often deregulated in cancer, making it a prime target for antitumor agents. The compound’s ability to selectively inhibit Akt can lead to the development of new cancer therapies, particularly for tumors where Akt is overexpressed or activated .
Targeted Kinase Inhibitors (TKIs)
As a potential multi-targeted kinase inhibitor, this compound shows promise in the development of TKIs. It exhibits significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are crucial in cancer cell signaling. Its potency is comparable to known TKIs like sunitinib, making it a candidate for further development as a TKI with enhanced efficacy .
Apoptosis Induction
Research indicates that derivatives of this compound can act as apoptosis inducers. By influencing cell cycle arrest and increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating Bcl-2 activity, these compounds can effectively trigger programmed cell death in cancer cells, offering a pathway to treat cancers resistant to other forms of therapy .
Molecular Docking Studies
Molecular docking studies have shown that this compound and its derivatives can bind to multiple kinase enzymes with similar interactions as observed with other TKIs. This suggests that the compound can be fine-tuned to improve its binding affinity and selectivity for the desired targets, which is vital for the design of more effective drugs .
Oral Bioavailability Enhancement
The structural modification of this compound has led to the discovery of derivatives with improved oral bioavailability. This is crucial for the development of orally administered medications, as it ensures that the drug can be effectively absorbed and utilized by the body .
Antitumor Activity in Vivo
Compounds related to N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide have demonstrated strong antitumor activity in vivo. They have been shown to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in animal models, which is a significant step towards their potential use in human cancer treatment .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives have been known to interact with their targets in a way that inhibits cell proliferation .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biological procedures, including cancer pathogenesis .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity .
properties
IUPAC Name |
N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFAAAUQLZZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide |
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